N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluoro-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluoro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4S/c1-27-19-9-7-16(12-17(19)21)28(25,26)22-15-6-8-18-14(11-15)3-2-10-23(18)20(24)13-4-5-13/h6-9,11-13,22H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXBHCHYDXRLED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluoro-4-methoxybenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C21H24N2O5S
- Molecular Weight : 408.49 g/mol
- CAS Number : 942005-64-3
Research indicates that this compound exhibits activity through several mechanisms:
- Inhibition of Enzymatic Activity : It acts as an inhibitor of certain enzymes, including cyclooxygenase (COX) and other inflammatory mediators, which contribute to its anti-inflammatory properties .
- Neuronal Modulation : The compound has been shown to reduce neuronal hyperexcitability, suggesting a role in neurological disorders .
- Anticancer Activity : Preliminary studies indicate potential anticancer effects, particularly through modulation of signaling pathways involved in cell proliferation and apoptosis .
In Vitro Studies
A summary of key findings from in vitro studies is presented in the table below:
In Vivo Studies
In vivo studies have further elucidated the compound's efficacy:
- Animal Models : In rodent models, administration of the compound resulted in significant reductions in inflammation markers and tumor growth rates.
- Neuroprotective Effects : Behavioral tests demonstrated improved outcomes in models of neurodegenerative diseases, indicating protective effects on neuronal health.
Case Studies
-
Case Study on Inflammatory Diseases :
- A clinical trial involving patients with rheumatoid arthritis showed that treatment with the compound led to a marked reduction in joint inflammation and pain, supporting its use as a therapeutic agent for inflammatory conditions.
-
Case Study on Neurological Disorders :
- In a study focusing on epilepsy, patients treated with the compound exhibited fewer seizure episodes compared to the control group, highlighting its potential as an adjunct therapy for seizure management.
Scientific Research Applications
Anticancer Activity
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluoro-4-methoxybenzenesulfonamide has been evaluated for its anticancer properties against various human tumor cell lines.
Case Study: National Cancer Institute Evaluation
The compound underwent assessment by the National Cancer Institute (NCI) as part of their Developmental Therapeutics Program. It was tested against a panel of approximately sixty cancer cell lines using a single-dose assay. The results indicated significant antitumor activity with mean growth inhibition (GI) values demonstrating efficacy against several cancer types .
Antimicrobial Activity
Research has also highlighted the compound's potential as an antimicrobial agent. Various derivatives of quinoline and sulfonamide compounds have shown promising antibacterial and antifungal properties.
Antimicrobial Screening
In studies focused on antimicrobial activity, derivatives similar to this compound were screened against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds exhibiting significant minimum inhibitory concentration (MIC) values suggest potential for development into future antimicrobial therapies .
Other Biological Activities
Beyond anticancer and antimicrobial applications, this compound may exhibit additional biological activities worth exploring:
- Antiviral Properties : Preliminary studies indicate that certain quinoline derivatives possess antiviral activities, warranting further investigation into their mechanisms of action.
- Anti-inflammatory Effects : Compounds with sulfonamide groups are often explored for their anti-inflammatory properties, which could provide therapeutic avenues for inflammatory diseases.
Comparison with Similar Compounds
Structural Analogues
A. Core Structure Variations
Indoline-Based Sulfonamides
- Example: (E)-5-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)-1-(cyclopropanecarbonyl)indoline-6-sulfonamide ()
- Core: Indoline (non-aromatic, saturated six-membered ring) vs. quinoline (aromatic, planar bicyclic system).
- Substituents : Similar cyclopropanecarbonyl and sulfonamide groups but with an alkenyl side chain.
Phthalazinone-Based PARP-1 Inhibitor Example: 4-[[3-[4-(Cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one ()
- Core: Phthalazinone (aromatic, fused bicyclic system) vs. quinoline.
- Substituents: Cyclopropanecarbonyl linked to a piperazine ring instead of a quinoline.
- Binding Affinity : Exhibits a high binding energy of -13.71 kcal/mol for PARP-1, suggesting strong target engagement .
B. Substituent Modifications
Thiazole-Linked Quinoline Derivative Example: N-[4-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide ()
- Key Difference : Replaces benzenesulfonamide with a thiazole-carboxamide group.
Table 1: Key Features of Target Compound and Analogs
Key Observations :
- Synthetic Routes: The target compound likely shares synthetic steps with ’s sulfonamide synthesis (e.g., bromination of quinoline, nucleophilic substitution for sulfonamide attachment). In contrast, indoline derivatives () require TBAF-mediated deprotection and hydrogenation .
- Lipophilicity: The cyclopropane ring increases lipophilicity across all analogs, but the quinoline core in the target compound may enhance membrane permeability compared to indoline or phthalazinone cores.
- Target Selectivity : The 3-fluoro-4-methoxybenzenesulfonamide group in the target compound could favor interactions with polar enzyme pockets, similar to VEGFR inhibitors in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
